molecular formula C12H8O2 B180751 Naphthalene-1,8-dicarbaldehyde CAS No. 17216-14-7

Naphthalene-1,8-dicarbaldehyde

Cat. No.: B180751
CAS No.: 17216-14-7
M. Wt: 184.19 g/mol
InChI Key: PYHRFGZORIHOMQ-UHFFFAOYSA-N
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Description

Naphthalene-1,8-dicarbaldehyde is an organic compound with the molecular formula C12H8O2 It is a derivative of naphthalene, characterized by the presence of two formyl groups (-CHO) at the 1 and 8 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,8-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of naphthalene derivatives. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,8-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form naphthalene-1,8-dicarboxylic acid.

    Reduction: Reduction of the aldehyde groups can yield naphthalene-1,8-dimethanol.

    Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products:

    Oxidation: Naphthalene-1,8-dicarboxylic acid.

    Reduction: Naphthalene-1,8-dimethanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-1,8-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,8-dicarbaldehyde in chemical reactions often involves the formation of intermediates such as hemiacetals or Schiff bases. These intermediates can undergo further transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily dictated by the nature of the reactants and the specific reaction being carried out .

Comparison with Similar Compounds

    Naphthalene-2,3-dicarbaldehyde: Similar in structure but with formyl groups at the 2 and 3 positions.

    Naphthalene-1,8-dicarboxylic acid: The oxidized form of naphthalene-1,8-dicarbaldehyde.

    Naphthalene-1,8-dimethanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to form stable cyclic structures and its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

naphthalene-1,8-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRFGZORIHOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531525
Record name Naphthalene-1,8-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17216-14-7
Record name Naphthalene-1,8-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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